molecular formula C14H10Cl2O2 B1298767 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 52803-60-8

2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B1298767
CAS No.: 52803-60-8
M. Wt: 281.1 g/mol
InChI Key: DRVFYNTWCAHSSS-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2,4-dichlorobenzyl ether moiety. This compound is often used in chemical research and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 2,4-dichlorobenzyl alcohol with 2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity by binding to active sites or altering their conformation. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic residues such as cysteine or lysine in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is unique due to its combination of a benzaldehyde group and a dichlorobenzyl ether moiety. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various research and industrial applications .

Biological Activity

2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and cytotoxic properties. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C14_{14}H10_{10}Cl2_{2}O2_{2}
  • Molecular Weight : 295.14 g/mol

Antibacterial Activity

Research has indicated that compounds related to benzaldehyde exhibit significant antibacterial properties. Specifically, studies have shown that benzaldehyde derivatives can modulate the activity of conventional antibiotics against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

In a study evaluating the antibacterial activity of benzaldehyde, it was found that:

  • The MIC against Staphylococcus aureus was notably reduced when combined with fluoroquinolone antibiotics such as norfloxacin and ciprofloxacin. For instance, the MIC for ciprofloxacin dropped from 64 μg/mL to 32 μg/mL when used in conjunction with benzaldehyde .
  • Benzaldehyde demonstrated toxicity against Drosophila melanogaster, achieving 100% mortality at concentrations as low as 4 µg/mL within two hours of exposure .

The antibacterial effect of this compound may be attributed to its interaction with bacterial cell membranes. It is hypothesized that the compound increases membrane permeability, enhancing the uptake of antibiotics and leading to a lower MIC .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound has shown:

  • Moderate cytotoxicity against human cancer cell lines, indicating potential for use in cancer therapy.
  • A safety profile that requires further investigation to determine safe dosage levels for therapeutic applications .

Case Studies

  • Study on Antibiotic Modulation : A study assessed the ability of benzaldehyde to enhance the efficacy of antibiotics against resistant strains of bacteria. The findings indicated a significant reduction in MIC values when benzaldehyde was used in combination with certain antibiotics .
  • Toxicity Assessment : Research involving Drosophila melanogaster provided insights into the toxicological effects of benzaldehyde derivatives, revealing a dose-dependent increase in mortality rates .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVFYNTWCAHSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352770
Record name 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52803-60-8
Record name 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.